L-Allylglycine

Vue d'ensemble

Description

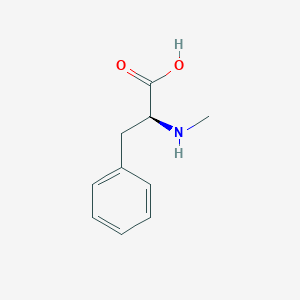

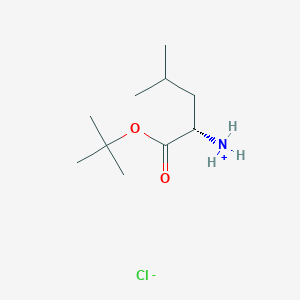

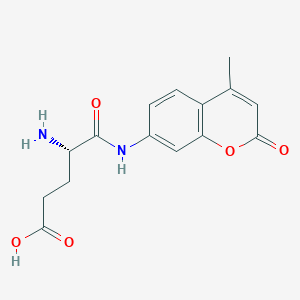

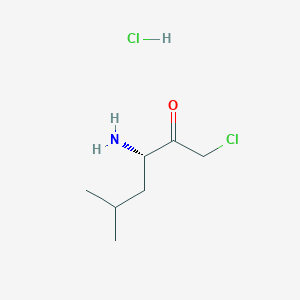

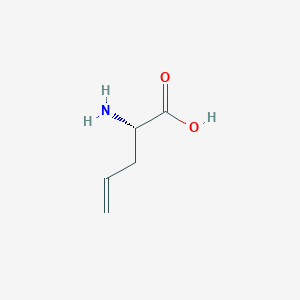

L-allylglycine, également connu sous le nom d’acide (S)-2-amino-4-penténoïque, est un dérivé de la glycine. Il s’agit d’un inhibiteur de la glutamate décarboxylase, une enzyme responsable de la conversion du glutamate en acide gamma-aminobutyrique (GABA). En inhibant cette enzyme, la this compound réduit les niveaux de GABA, un neurotransmetteur inhibiteur majeur dans le système nerveux central .

Applications De Recherche Scientifique

L-allylglycine has several applications in scientific research:

Mécanisme D'action

La L-allylglycine exerce ses effets en inhibant la glutamate décarboxylase, l’enzyme responsable de la conversion du glutamate en GABA. Cette inhibition entraîne une diminution des niveaux de GABA, ce qui provoque une augmentation de l’excitabilité neuronale et le risque d’activité convulsive. La cible moléculaire est la glutamate décarboxylase, et la voie impliquée est la voie GABAergique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

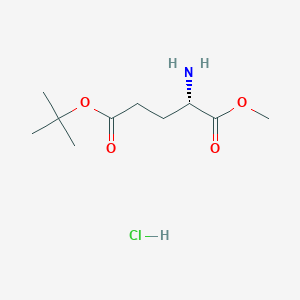

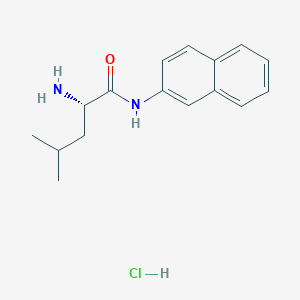

La L-allylglycine peut être synthétisée par alkylation de la glycinamide de pseudoéphédrine. Le processus implique plusieurs étapes :

Préparation de la (R,R)-(-)-glycinamide de pseudoéphédrine : Cela implique la réaction de la pseudoéphédrine avec l’ester méthylique de la glycine en présence de chlorure de lithium et de méthylate de lithium dans le tétrahydrofurane (THF) à 0 °C.

Formation de this compound : La glycinamide de pseudoéphédrine est ensuite chauffée à reflux dans l’eau, ce qui provoque la dissolution des solides et la formation de this compound.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas largement documentées, la voie de synthèse impliquant la glycinamide de pseudoéphédrine fournit une base pour la production à grande échelle. Le processus peut être optimisé pour les applications industrielles en augmentant les conditions de réaction et en utilisant des réacteurs à écoulement continu pour améliorer l’efficacité et le rendement.

Analyse Des Réactions Chimiques

Types de réactions

La L-allylglycine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des aldéhydes ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent la convertir en acides aminés saturés.

Substitution : Elle peut participer à des réactions de substitution où le groupe allyle est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Principaux produits formés

Oxydation : Produit des aldéhydes ou des acides carboxyliques.

Réduction : Donne des acides aminés saturés.

Substitution : Donne divers dérivés substitués en fonction des réactifs utilisés.

Applications de la recherche scientifique

La this compound a plusieurs applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 3-mercaptopropionique : Un autre inhibiteur de la glutamate décarboxylase.

Phénylglycine : Un acide aminé non canonique utilisé dans la synthèse peptidique.

4-Hydroxyphénylglycine : Un autre dérivé de la glycine avec différents groupes fonctionnels.

Unicité

La L-allylglycine est unique en raison de son inhibition spécifique de la glutamate décarboxylase et de sa capacité à induire des crises, ce qui en fait un outil précieux dans la recherche en neurosciences. Sa structure, avec un groupe allyle, la distingue des autres dérivés de la glycine et contribue à ses propriétés biochimiques spécifiques .

Propriétés

IUPAC Name |

(2S)-2-aminopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNNWFKQCKFSDK-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936821 | |

| Record name | 2-Aminopent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16338-48-0 | |

| Record name | (-)-Allylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016338480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-Amino-4-pentenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does L-Allylglycine exert its effects in the brain?

A1: this compound is a potent inhibitor of glutamate decarboxylase [], the enzyme responsible for converting glutamate to gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA synthesis, this compound disrupts the delicate balance between excitatory and inhibitory neurotransmission, leading to increased neuronal excitability and potentially seizures [, , , , , ].

Q2: What are the downstream consequences of this compound-induced GABA inhibition?

A2: Inhibiting GABA synthesis with this compound can lead to various behavioral and physiological changes, including:

- Increased anxiety-like behavior: Studies in rats have shown that chronic this compound administration into the bed nucleus of the stria terminalis (BNST) increases anxiety-like behavior [].

- Panic-like responses: Rats with chronically disrupted GABAergic neurotransmission in the dorsomedial hypothalamus (DMH) exhibit panic-like responses (tachycardia, tachypnea, hypertension) after intravenous sodium lactate infusions when pre-treated with this compound [, , ].

- Seizures: this compound can induce seizures in animal models [, , ]. Studies investigating the effects of various drugs on these seizures provide insights into potential therapeutic targets.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C5H9NO2, and its molecular weight is 115.13 g/mol.

Q4: Is there information available on the material compatibility and stability of this compound under various conditions?

A4: While the provided research papers primarily focus on the biological activity and applications of this compound, there is limited information on its material compatibility and stability under various conditions. Further research is needed to explore these aspects.

Q5: Has computational chemistry been employed to study this compound?

A5: The provided research papers primarily focus on experimental investigations of this compound. There is limited information regarding the application of computational chemistry techniques like molecular modeling, docking studies, or QSAR to understand its interactions and properties.

Q6: How do structural modifications of this compound impact its interaction with enzymes like methionine gamma-lyase?

A7: Research on methionine gamma-lyase shows that the enzyme's activity varies considerably depending on the structure of the olefinic amino acid substrate []. For example, the enzyme exhibits a higher Vmax for vinylglycine compared to this compound, suggesting that the presence and position of the double bond in the amino acid side chain significantly influence substrate binding and catalysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.